molecular formula C22H22N2O3 B2418113 N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide CAS No. 2034587-30-7

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide

Cat. No.: B2418113
CAS No.: 2034587-30-7
M. Wt: 362.429
InChI Key: XYUBILOIOVMFOG-UHFFFAOYSA-N
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Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the xanthene core, followed by the introduction of the pyrrole moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylsulfonyl)propanamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide

Uniqueness

What sets N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-9H-xanthene-9-carboxamide apart from similar compounds is its unique combination of a xanthene core and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it particularly valuable for specific research applications.

Properties

IUPAC Name

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-24-14-6-9-17(24)18(25)12-13-23-22(26)21-15-7-2-4-10-19(15)27-20-11-5-3-8-16(20)21/h2-11,14,18,21,25H,12-13H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUBILOIOVMFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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